N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-thieno[2,3-d]pyrimidin-4-ylnaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c21-16(13-6-5-11-3-1-2-4-12(11)9-13)20-15-14-7-8-22-17(14)19-10-18-15/h1-10H,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMGRLIHCHBVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production of thieno[2,3-d]pyrimidine derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include solvent-free reactions or the use of continuous flow reactors to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Condensation Reactions
The amino group at the 4-position of the thienopyrimidine ring participates in condensation reactions with aldehydes or ketones. For example:
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Reaction with aromatic aldehydes : Forms Schiff bases under mild acidic conditions (e.g., acetic acid) at reflux temperatures (70–80°C).
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Microwave-assisted condensation : Achieves higher yields (up to 95%) with reduced reaction time (1–2 hours) when reacting with substituted anilines (Table 1) .
Table 1: Condensation Reactions of N-(Thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide
| Reactant | Conditions | Yield | Product Application | Source |
|---|---|---|---|---|
| 4-Fluoroaniline | Acetic acid, 80°C, 24 h | 56% | Anticancer lead optimization | |
| 3-Methoxybenzaldehyde | Microwave, 150 W, 1 h | 82% | Kinase inhibitor synthesis |
Nucleophilic Substitution
The thienopyrimidine core undergoes halogenation and subsequent substitution:
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Bromination : Direct bromination at the 6-position using bromine in acetic acid at 80°C yields 6-bromo derivatives (95% yield) .
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Amination : Reaction with piperidines or substituted amines under reflux (ethanol, 6–8 hours) generates 4-aminothienopyrimidines, critical for bioactivity studies .
Key Reaction Pathway :
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable functionalization:
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Suzuki-Miyaura coupling : The 6-bromo derivative reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, yielding biaryl derivatives (70–85% yield) .
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Buchwald-Hartwig amination : Forms C–N bonds with secondary amines under microwave irradiation (e.g., 100°C, 2 hours) .
Acid-Catalyzed Rearrangements
Thienopyrimidine derivatives undergo Dimroth rearrangement under acidic conditions:
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Mechanism : In acetic acid with microwave irradiation (150 W, 1 hour), the exocyclic imine rearranges to form 4-aminothieno[2,3-d]pyrimidines (e.g., Compound 8k , IC₅₀ = 0.004 μM against ROCK I) .
Table 2: Rearrangement Outcomes
| Starting Material | Conditions | Product Bioactivity | Yield | Source |
|---|---|---|---|---|
| Compound iv | Acetic acid, microwave, 1 h | ROCK II inhibitor (IC₅₀ < 0.001 μM) | 95% |
Functional Group Transformations
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Amidation : The naphthamide moiety reacts with acyl chlorides (e.g., acetyl chloride) to form esters or secondary amides.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bonds, altering electronic properties for SAR studies .
Antimicrobial and Anticancer Activity
Derivatives show structure-dependent bioactivity:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pharmacological and chemical properties of N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide can be contextualized by comparing it to related thieno[2,3-d]pyrimidine derivatives. Key analogues include:
N-Aryl-2-(4-(((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)methyl)acetamide Derivatives
- Structure: Incorporates a 1,2,3-triazole ring linked to the thieno[2,3-d]pyrimidine core via an acetamide bridge.
- Activity : Demonstrated moderate to strong antimicrobial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Candida albicans (MIC: 16–64 µg/mL). The triazole moiety enhances hydrogen-bonding interactions with microbial targets .
- Comparison : The absence of a triazole ring in the target compound may reduce polarity and microbial target affinity but improve lipophilicity for membrane penetration.
4-Substituted N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide Derivatives
- Structure : Features a thiomorpholine substituent and benzamide group.
- Activity : Exhibited broad-spectrum antifungal activity (e.g., Aspergillus niger: MIC 12.5 µg/mL) due to the thiomorpholine group’s sulfur atom, which disrupts fungal cell membranes .
- However, steric bulk may reduce binding efficiency in certain pockets.
3-Chloro-N-phenyl-phthalimide (Non-Thienopyrimidine Analogue)
- Structure : A phthalimide derivative with a chloro-substituted isoindole ring.
- Application: Primarily used as a monomer for polyimide synthesis rather than pharmacological purposes. Its planar structure contrasts with the fused thienopyrimidine-naphthamide system, which offers greater conformational flexibility .
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Structural Characteristics
This compound belongs to the thienopyrimidine class, characterized by a thieno[2,3-d]pyrimidine core fused with a naphthamide moiety. Its unique structure is crucial for its biological properties and interactions with various biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound may modulate these targets, leading to various biological responses including:
- Anticancer Activity : The compound exhibits potential as an anticancer agent by inhibiting key signaling pathways involved in tumor proliferation.
- Antibacterial Properties : It has shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Biological Activity Overview
Research indicates that thienopyrimidine derivatives, including this compound, possess a broad range of pharmacological effects. The following table summarizes key findings related to its biological activities:
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. The compound's mechanism involves the inhibition of critical kinases associated with tumor growth and survival .
- Antibacterial Activity : In a screening campaign against Mycobacterium tuberculosis, thienopyrimidine derivatives were identified as promising antibacterial agents. The mechanism was linked to the formation of antimycobacterial metabolites through enzyme activation .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated on human cell lines, revealing that this compound had low toxicity levels compared to other compounds in the same class .
Q & A
Q. What are the established synthetic routes for N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide, and how can reaction conditions be optimized?
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves cyclization strategies using 2-amino-3-thiophenecarboxamide intermediates. A modified Niementowski reaction with formamide at 200°C or urea under reflux conditions is commonly employed to form the pyrimidine ring . For N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide, coupling the thienopyrimidine core with 2-naphthoic acid via peptide-bond formation (e.g., using 1,1’-carbonyldiimidazole) is effective . Optimization includes adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometry of coupling agents to improve yields (typically 50–70%) .
Q. Which spectroscopic methods are critical for characterizing this compound, and what key data should be prioritized?
- 1H NMR : Focus on aromatic protons in the thienopyrimidine (δ 7.5–8.5 ppm) and naphthamide (δ 7.0–8.0 ppm) regions. The NH proton in the amide linkage appears as a singlet near δ 9.9–10.1 ppm .
- LC-MS : Confirm molecular weight with [M+H]+ peaks (e.g., m/z ~376 for analogous structures) and monitor purity .
- IR Spectroscopy : Validate amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .
Q. How can researchers screen this compound for preliminary biological activity?
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Pseudomonas aeruginosa and Staphylococcus aureus .
- Antioxidant Screening : Employ DPPH and ABTS radical scavenging assays (IC50 values <20 µg/mL indicate potency, comparable to ascorbic acid) .
- Kinase Inhibition : Test against protein kinase CK2 via radiometric assays; active compounds show IC50 ≤0.1 µM .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for target selectivity?
- Thienopyrimidine Core : Introduce electron-withdrawing groups (e.g., Cl, NO2) at position 5/6 to enhance kinase inhibition .
- Naphthamide Substituents : Replace the naphthyl group with substituted phenyl rings (e.g., 4-methylphenyl) to improve solubility or antimicrobial activity .
- Linker Modifications : Replace the amide with sulfonamide or thiourea to alter binding kinetics .
Q. What computational strategies are effective for predicting binding modes to targets like MCL-1 or BCL-2?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the BH3 domain of anti-apoptotic proteins. Prioritize compounds with hydrogen bonds to Arg263 (MCL-1) or Asp108 (BCL-2) .
- MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates robust binding) .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, serum concentration) to minimize variability .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify cross-reactivity with unrelated kinases or receptors .
- Metabolic Stability : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .
Q. What crystallization challenges arise with this compound, and how can they be mitigated?
- Twinning Issues : Non-merohedral twinning (e.g., twin law [100 010 101]) may occur due to π-π stacking (center-center distance ~3.59 Å). Use TWINABS for data integration and refine with SHELXL .
- Solvent Selection : High-polarity solvents (e.g., DMSO/water mixtures) improve crystal growth but may introduce disorder. Optimize vapor diffusion ratios .
Q. How can combinatorial libraries of thienopyrimidine-naphthamide hybrids be designed for high-throughput screening?
- Scaffold Diversification : Combine thieno[2,3-d]pyrimidine with rhodanine or triazole moieties via click chemistry .
- Fragment-Based Design : Use substructure searches in PubChem or ZINC20 to identify bioisosteres (e.g., replacing naphthamide with benzofuran) .
Methodological Considerations
Q. What protocols are recommended for evaluating synergistic effects with existing anticancer agents?
Q. How can researchers validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
